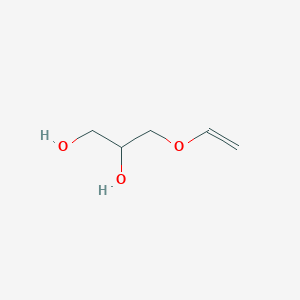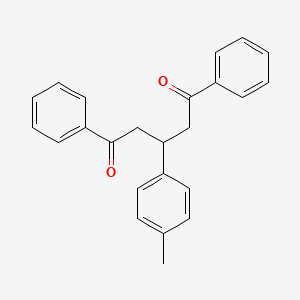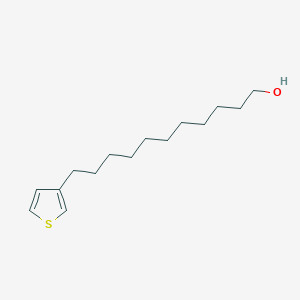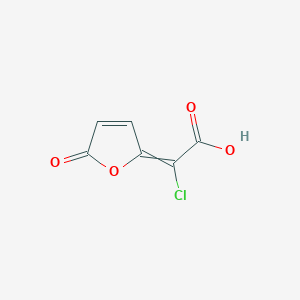
3-(Ethenyloxy)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethenyloxy)propane-1,2-diol is an organic compound with the molecular formula C5H10O3 It is a diol, meaning it contains two hydroxyl groups (-OH), and an ether group (-O-)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Ethenyloxy)propane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of glycidol with ethylene oxide under basic conditions. The reaction proceeds as follows:
Glycidol and Ethylene Oxide Reaction: Glycidol reacts with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures (around 60-80°C) and under pressure to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The process involves the same basic reaction but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethenyloxy)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into simpler alcohols. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups. For example, reacting with acyl chlorides can form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Esters and ethers.
Applications De Recherche Scientifique
3-(Ethenyloxy)propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain metabolic disorders.
Industry: It is used in the production of resins, adhesives, and coatings due to its ability to enhance the properties of these materials.
Mécanisme D'action
The mechanism of action of 3-(Ethenyloxy)propane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups allow it to form hydrogen bonds with other molecules, facilitating its incorporation into larger structures such as polymers. Additionally, the ether group provides flexibility and stability to the compound, making it suitable for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane-1,2-diol:
Propane-1,3-diol: Another diol with a different hydroxyl group arrangement.
Glycerol: A triol with three hydroxyl groups, used widely in pharmaceuticals and cosmetics.
Uniqueness
3-(Ethenyloxy)propane-1,2-diol is unique due to the presence of the ethenyloxy group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and allows for the formation of more complex structures, making it valuable in various applications.
Propriétés
Numéro CAS |
136917-94-7 |
|---|---|
Formule moléculaire |
C5H10O3 |
Poids moléculaire |
118.13 g/mol |
Nom IUPAC |
3-ethenoxypropane-1,2-diol |
InChI |
InChI=1S/C5H10O3/c1-2-8-4-5(7)3-6/h2,5-7H,1,3-4H2 |
Clé InChI |
LANDRZNMJOEVQO-UHFFFAOYSA-N |
SMILES canonique |
C=COCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,2,5-Oxadiazole, 3,3'-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B14279562.png)






![Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl-](/img/structure/B14279614.png)



